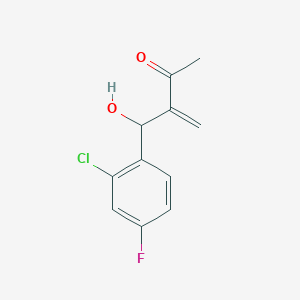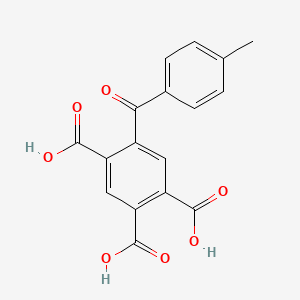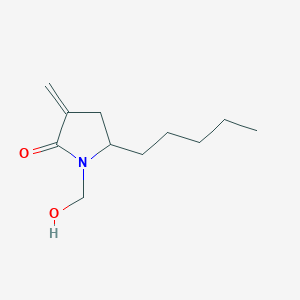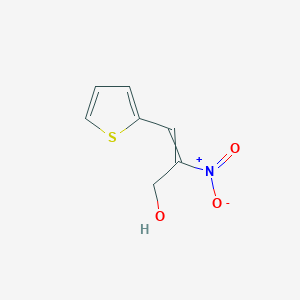![molecular formula C14H19ClINO B14202844 2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide CAS No. 832133-12-7](/img/structure/B14202844.png)
2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide is an organic compound that belongs to the class of acetamides It features a chloro group, an iodo group, and two isopropyl groups attached to a phenyl ring, which is further connected to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide typically involves multiple steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Halogenation: The acylated product undergoes halogenation to introduce the chloro and iodo groups. This can be achieved using reagents like chlorine and iodine in the presence of appropriate catalysts.
Amidation: The final step involves the conversion of the halogenated intermediate to the acetamide derivative through a reaction with an amine, typically under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The chloro and iodo groups can participate in halogen bonding, while the acetamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-[4-bromo-2,6-di(propan-2-yl)phenyl]acetamide: Similar structure but with a bromo group instead of an iodo group.
2-Chloro-N-[4-fluoro-2,6-di(propan-2-yl)phenyl]acetamide: Similar structure but with a fluoro group instead of an iodo group.
2-Chloro-N-[4-methyl-2,6-di(propan-2-yl)phenyl]acetamide: Similar structure but with a methyl group instead of an iodo group.
Uniqueness
The presence of the iodo group in 2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide imparts unique reactivity and properties compared to its analogs. The iodo group is larger and more polarizable than other halogens, which can influence the compound’s chemical behavior and interactions with biological targets.
Propiedades
Número CAS |
832133-12-7 |
|---|---|
Fórmula molecular |
C14H19ClINO |
Peso molecular |
379.66 g/mol |
Nombre IUPAC |
2-chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H19ClINO/c1-8(2)11-5-10(16)6-12(9(3)4)14(11)17-13(18)7-15/h5-6,8-9H,7H2,1-4H3,(H,17,18) |
Clave InChI |
JRVCPQNVHLJARY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC(=C1NC(=O)CCl)C(C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl [methoxy(4-nitrophenyl)methyl]carbamate](/img/structure/B14202778.png)


![{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid](/img/structure/B14202804.png)
![[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14202808.png)

![2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate](/img/structure/B14202825.png)



![4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid](/img/structure/B14202840.png)
![5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14202851.png)
